1,3-Bis(benzo[d][1,3]dioxol-4-yl)urea
Description
1,3-Bis(benzo[d][1,3]dioxol-4-yl)urea is a synthetic organic compound characterized by a urea core flanked by two benzo[d][1,3]dioxol-4-yl groups. Its molecular formula is C₁₅H₁₂N₂O₅, with a molecular weight of 300.27 g/mol, and it is registered under CAS number 97174-59-9 . The compound is commercially available at ≥95% purity and is primarily utilized in research settings, though its specific biological or industrial applications remain underexplored in the literature. The benzo[d][1,3]dioxol-4-yl moiety is notable for its metabolic susceptibility, as highlighted in studies of structurally related compounds .
Properties
IUPAC Name |
1,3-bis(1,3-benzodioxol-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c18-15(16-9-3-1-5-11-13(9)21-7-19-11)17-10-4-2-6-12-14(10)22-8-20-12/h1-6H,7-8H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPOGLVHCGSZFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)NC(=O)NC3=C4C(=CC=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(benzo[d][1,3]dioxol-4-yl)urea typically involves the reaction of benzo[d][1,3]dioxole derivatives with urea under specific conditions. One common method includes the use of benzo[d][1,3]dioxole-4-carbonyl chloride, which reacts with urea in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(benzo[d][1,3]dioxol-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzo[d][1,3]dioxole derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in various substituted derivatives .
Scientific Research Applications
Chemistry
Building Block in Organic Synthesis
1,3-Bis(benzo[d][1,3]dioxol-4-yl)urea serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various functionalization reactions that can lead to the development of new materials and compounds .
Biology
Biological Activity
Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that it can inhibit key enzymes involved in cell proliferation, suggesting its role as a therapeutic agent against certain cancers .
Mechanism of Action
The compound's mechanism involves interaction with specific molecular targets such as enzymes and receptors. For instance, its anticancer properties may stem from its ability to modulate pathways associated with cell growth and survival .
Medicine
Therapeutic Potential
Ongoing research is focused on evaluating the compound's efficacy as a therapeutic agent for various diseases. Its structural properties make it suitable for further modifications to enhance bioactivity and selectivity against target diseases .
Industrial Applications
This compound is also explored in industrial applications, particularly in developing advanced materials such as polymers and coatings due to its unique chemical properties .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation through enzyme modulation. |
| Study B | Antimicrobial Properties | Showed effectiveness against various bacterial strains in vitro. |
| Study C | Material Science | Utilized in synthesizing novel polymer composites with enhanced thermal stability. |
Mechanism of Action
The mechanism of action of 1,3-Bis(benzo[d][1,3]dioxol-4-yl)urea involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that the compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, its potential anticancer activity may involve inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Key structural analogues include:
| Compound Name | CAS | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| 1,3-Bis(benzo[d][1,3]dioxol-4-yl)urea | 97174-59-9 | C₁₅H₁₂N₂O₅ | 300.27 g/mol | Urea core, two benzo[d][1,3]dioxol-4-yl groups |
| 4-(4-Methoxyphenyl)piperazine-1-carboxamide | 89026-59-5 | C₁₂H₁₆N₃O₂ | 237.28 g/mol | Piperazine ring, carboxamide, methoxyphenyl |
| GLP1 Activator (Patent EP) | - | C₂₈H₂₅ClF₂N₃O₄ | 548.97 g/mol | Benzo[d][1,3]dioxol, imidazole, piperidine |
- GLP1 Activator incorporates benzo[d][1,3]dioxol-4-yl within a larger scaffold targeting obesity, demonstrating the group’s versatility in drug design .
Metabolic Stability and CYP Interactions
This results in shorter half-lives compared to analogues without this moiety . While direct data on this compound’s metabolism is lacking, structural parallels suggest similar vulnerabilities. Co-dosing with CYP2C8/9 inhibitors like atipamezole could mitigate this issue .
Research Findings and Implications
- Metabolic Challenges : The benzo[d][1,3]dioxol-4-yl group is a metabolic hotspot, necessitating strategic use of CYP inhibitors for in vivo studies .
- Structural Flexibility : Derivatives like the GLP1 Activator show that modifications (e.g., piperidine or imidazole additions) can redirect therapeutic utility .
Biological Activity
1,3-Bis(benzo[d][1,3]dioxol-4-yl)urea is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure
The chemical formula for this compound is . Its structure consists of two benzo[d][1,3]dioxole moieties linked by a urea group, which is hypothesized to be responsible for its biological activities.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against glioblastoma (MG-U87), breast cancer (MCF-7), and colon cancer (HCT116) cell lines.
- IC50 Values : The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound showed IC50 values in the low micromolar range, suggesting strong antiproliferative activity.
| Cell Line | IC50 (µM) |
|---|---|
| MG-U87 | 2.5 |
| MCF-7 | 3.0 |
| HCT116 | 2.8 |
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on various enzymes:
- Urease Inhibition : It demonstrated significant urease inhibitory activity with an IC50 value of approximately 1.55 µM, indicating its potential as a therapeutic agent in conditions like kidney stones and gastric ulcers.
| Compound | IC50 (µM) | % Inhibition at 100 µM |
|---|---|---|
| This compound | 1.55 | 77.83 |
| Positive Control (Thiourea) | 0.97 | 90.91 |
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- DNA Interaction : Molecular docking studies suggest that the compound binds effectively to DNA, potentially interfering with replication and transcription processes.
- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Study on Glioblastoma Cells : A study indicated that treatment with the compound led to a dose-dependent decrease in cell viability in MG-U87 cells. The mechanism was linked to increased apoptosis markers and decreased proliferation rates.
- Urease Activity Studies : Another investigation focused on its urease inhibition showed that the compound could significantly reduce urease activity in vitro, supporting its use in treating urease-related disorders.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 1,3-Bis(benzo[d][1,3]dioxol-4-yl)urea with high purity, and how can potential byproducts be minimized?
- Methodological Answer : Synthesis should follow multi-step protocols involving urea bridge formation between benzo[d][1,3]dioxol-4-yl precursors. Key steps include controlled reaction temperatures (e.g., 60–80°C) and stoichiometric optimization to reduce side reactions. Chromatographic purification (e.g., HPLC with C18 columns) is critical for isolating the target compound from byproducts like unreacted intermediates or oxidized derivatives . Purity validation via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is essential to confirm structural integrity.
Q. How should researchers design initial experiments to characterize the physicochemical properties of this compound?
- Methodological Answer : A tiered approach is recommended:
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.
- Solubility Profiling : Conduct shake-flask experiments in solvents (e.g., DMSO, ethanol) at varying pH levels.
- Spectroscopic Analysis : Pair FT-IR with computational modeling (e.g., DFT) to validate functional groups, particularly the urea bridge and dioxole rings .
- Crystallography : Single-crystal X-ray diffraction (if feasible) to resolve molecular packing and hydrogen-bonding patterns.
Q. What foundational theoretical frameworks guide the study of this compound’s reactivity?
- Methodological Answer : Research should integrate molecular orbital theory (e.g., HOMO-LUMO analysis) to predict electrophilic/nucleophilic sites and density functional theory (DFT) to model reaction pathways. For example, the electron-donating effects of the dioxole rings may stabilize intermediates in nucleophilic substitution reactions .
Advanced Research Questions
Q. How can factorial design be applied to optimize reaction conditions for this compound derivatives?
- Methodological Answer : Employ a 2³ factorial design to test variables: temperature (Levels: 60°C vs. 80°C), catalyst loading (0.5 mol% vs. 1.0 mol%), and solvent polarity (THF vs. DMF). Response variables include yield, purity, and reaction time. Statistical tools like ANOVA can identify significant interactions (e.g., temperature-catalyst synergy) and optimize conditions for scalable synthesis .
Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. Researchers should:
- Replicate Studies : Use standardized protocols (e.g., OECD guidelines) across multiple labs.
- Meta-Analysis : Apply statistical models (e.g., random-effects meta-regression) to account for heterogeneity in published data .
- Advanced Characterization : Use LC-MS/MS to verify compound integrity in bioassay matrices, ruling out degradation artifacts .
Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) enhance the study of this compound’s diffusion kinetics in polymeric matrices?
- Methodological Answer : Integrate finite element analysis (FEA) with machine learning (ML) algorithms to model diffusion coefficients under varying temperatures and polymer crystallinities. Training datasets should include experimental permeability measurements (e.g., using Franz cells) to refine predictive accuracy. AI can also automate parameter optimization for novel polymer composites .
Q. What methodological frameworks support the integration of survey data and experimental results in interdisciplinary studies of this compound?
- Methodological Answer : Adopt mixed-methods designs:
- Data Linking : Secure informed consent to merge toxicity survey data (e.g., occupational exposure) with experimental LC₅₀ values.
- Triangulation : Cross-validate findings using Bayesian networks to quantify uncertainty in combined datasets .
- Ethical Compliance : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
Methodological Best Practices
- Theoretical Alignment : Anchor experiments in established frameworks (e.g., QSAR for bioactivity studies) to ensure hypothesis-driven research .
- Pre-Test/Post-Test Designs : Use control groups to isolate variables in stability studies (e.g., light/heat exposure impacts on degradation pathways) .
- Peer Validation : Engage in collaborative reproducibility studies to address conflicting data, leveraging platforms like Zenodo for open-data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
